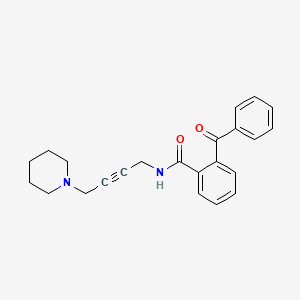

2-benzoyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide

Description

Properties

IUPAC Name |

2-benzoyl-N-(4-piperidin-1-ylbut-2-ynyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2/c26-22(19-11-3-1-4-12-19)20-13-5-6-14-21(20)23(27)24-15-7-10-18-25-16-8-2-9-17-25/h1,3-6,11-14H,2,8-9,15-18H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWGCPAEKVUOMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC#CCNC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzoyl Intermediate: The initial step involves the benzoylation of a suitable precursor, such as a substituted phenol, under controlled conditions using benzoyl chloride and a base like pyridine.

Alkyne Formation: The next step involves the formation of the but-2-yn-1-yl linker through a Sonogashira coupling reaction, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Piperidine Introduction: The final step involves the nucleophilic substitution reaction where the piperidine moiety is introduced to the alkyne intermediate, forming the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne to an alkene or alkane.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized benzamide derivatives.

Reduction: Reduced alkyne derivatives (alkenes or alkanes).

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

2-benzoyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of new drugs.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-benzoyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets in the body. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The benzamide core can also interact with proteins, influencing their function and leading to the compound’s pharmacological effects.

Comparison with Similar Compounds

Structural Features and Variations

The compound shares a benzamide-piperidine scaffold with several analogs reported in therapeutic patent literature (). Key differences include:

Hypothesized Structure-Activity Relationships (SAR)

However, this rigidity could reduce solubility .

Substituent Position : The 2-benzoyl group may alter steric and electronic interactions with target proteins compared to 4-substituted analogs. For example, 4-chloro or 4-benzoyl groups in compounds could enhance hydrophobic interactions in specific binding pockets.

Piperidine Modifications : The absence of aryl substituents on the piperidine ring in the target compound may reduce off-target effects but also limit interactions with hydrophobic regions of proteins. In contrast, analogs with 2-ethoxy-4-ethyl-phenyl or 4-isopropyl-2-methoxy-phenyl groups () likely exhibit higher lipophilicity and membrane permeability .

Pharmacological Implications

- SCAP Antagonism: Compounds in are explicitly identified as SCAP (SREBP cleavage-activating protein) antagonists, which regulate lipid metabolism.

Biological Activity

2-benzoyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide is a synthetic compound characterized by a benzamide core linked to a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly its role in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

The primary mechanism of action for this compound involves the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins, which mediate inflammation and pain. By inhibiting these enzymes, the compound effectively reduces the production of prostaglandins, leading to decreased inflammation and associated symptoms.

Biochemical Pathways

The compound's action primarily affects the arachidonic acid pathway:

- Target Enzymes : COX-1 and COX-2

- Pathway Impact : Reduction in prostaglandin synthesis

- Result : Alleviation of inflammatory responses

Pharmacokinetics

Pharmacokinetic studies suggest that this compound can effectively reach its target sites within the body. The compound's structure allows for good bioavailability, enhancing its potential as a therapeutic agent.

Biological Activity Studies

Recent studies have explored the biological activity of this compound across various cell lines and conditions:

Antitumor Activity

In vitro studies have shown that derivatives of benzamide compounds, including those similar to this compound, exhibit significant antitumor properties. For instance, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against HepG2 liver cancer cells, promoting apoptosis through pathways involving HIF-1α and caspase activation .

Comparison with Similar Compounds

To highlight the uniqueness and potential advantages of 2-benzoyl-N-(4-(piperidin-1-yl)but-2-y)benzamide, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| N-(4-(piperidin-1-yl)but-2-y)benzamide | Lacks benzoyl group | Moderate | Similar anti-inflammatory properties |

| 2-benzoyl-N-(4-(morpholin-1-y)but-2-y)benzamide | Morpholine instead of piperidine | Lower potency | Different pharmacological profile |

The combination of the benzoyl group with the piperidine moiety in 2-benzoyl-N-(4-(piperidin-1-y)but-2-y)benzamide provides distinct chemical properties that enhance its biological activity compared to other derivatives.

Case Studies

A notable case study involved the evaluation of a series of benzamide derivatives in cancer research. The study indicated that modifications to the piperidine ring significantly influenced the compounds' ability to induce apoptosis in cancer cells. The findings suggest that further exploration into structure–activity relationships (SAR) could optimize the efficacy of 2-benzoyl-N-(4-(piperidin-1-y)but-2-y)benzamide as an anticancer agent.

Q & A

Basic: What synthetic methodologies are optimized for preparing 2-benzoyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamide with high purity?

Answer:

The synthesis of this compound involves coupling a benzoyl derivative with a piperidine-containing alkyne intermediate. Key steps include:

- Amide bond formation : Use nucleophilic substitution or coupling agents (e.g., carbodiimides) to link the benzoyl and piperidine-alkyne moieties. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like unreacted intermediates or over-alkylation .

- Purification : Normal-phase chromatography with methanol/ammonium hydroxide gradients (e.g., 10% methanol/0.1% NH₄OH) effectively isolates the target compound while removing residual reagents .

- Characterization : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR, ensuring no residual solvents or unreacted amines.

Advanced: How can computational modeling resolve discrepancies in dopamine receptor binding affinity data for this compound?

Answer:

Conflicting binding data (e.g., D2 vs. D3 receptor selectivity) may arise from conformational flexibility or assay conditions. A multi-step approach is recommended:

Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s benzamide and piperidine groups with receptor binding pockets. Compare results across receptor subtypes (e.g., D2 vs. D3) to identify key residues (e.g., transmembrane helices 3/5) influencing selectivity .

MD simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-receptor complexes. Analyze hydrogen bonding, π-π stacking, and hydrophobic interactions to explain affinity variations .

Free energy calculations : Apply MM-GBSA to quantify binding energy differences, correlating with experimental IC₅₀ values from radioligand assays .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Answer:

- X-ray crystallography : Single-crystal analysis (monoclinic P21/n space group) provides absolute configuration confirmation. Key parameters include unit cell dimensions (a=11.480 Å, b=15.512 Å) and refinement statistics (R factor <0.05) .

- NMR : ¹H NMR should resolve signals for the piperidine N–CH₂ (δ 2.5–3.5 ppm), alkyne protons (δ 1.8–2.2 ppm), and benzoyl aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and alkyne (δ 70–85 ppm) carbons .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) with <5 ppm error.

Advanced: How can factorial design optimize reaction conditions for scaling synthesis?

Answer:

A 2³ factorial design evaluates three factors: temperature (25–80°C), solvent (acetonitrile vs. DMF), and catalyst loading (0.1–1.0 eq).

- Response variables : Yield, purity, and reaction time.

- Analysis : ANOVA identifies significant interactions (e.g., acetonitrile at 60°C with 0.5 eq catalyst maximizes yield to 78% while minimizing byproducts).

- Validation : Confirm robustness via triplicate runs under optimal conditions .

Basic: What safety protocols are essential for handling this compound in vitro?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2B irritation) .

- Ventilation : Use fume hoods to avoid inhalation of airborne particulates (particle size <5 µm).

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via licensed chemical waste services .

Advanced: How to address contradictory results in enzyme inhibition assays (e.g., acetylcholinesterase vs. butyrylcholinesterase)?

Answer:

Contradictions may stem from assay interference (e.g., compound aggregation) or enzyme isoform specificity. Mitigation strategies:

- Control experiments : Include detergent (0.01% Triton X-100) to prevent aggregation artifacts.

- Kinetic analysis : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots.

- Isoform docking : Compare binding poses in acetylcholinesterase (narrow gorge) vs. butyrylcholinesterase (larger active site) using homology models .

Basic: What in vitro models are suitable for preliminary neuropharmacological profiling?

Answer:

- Cell lines : SH-SY5Y (dopaminergic neurons) for receptor binding or cAMP assays.

- Tissue preparations : Rat striatal slices for electrophysiological recordings (dopamine release).

- Enzyme assays : Fluorescent-based acetylcholinesterase inhibition (e.g., Ellman’s method) at 412 nm .

Advanced: How can quantum chemical calculations predict metabolic stability of this compound?

Answer:

- Reactivity hotspots : Calculate Fukui indices to identify electrophilic sites (e.g., alkyne or benzamide carbonyl) prone to CYP450 oxidation.

- Transition state modeling : Simulate CYP3A4-mediated N-dealkylation pathways using DFT (B3LYP/6-31G*). Compare activation energies to experimental t₁/₂ values from liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.